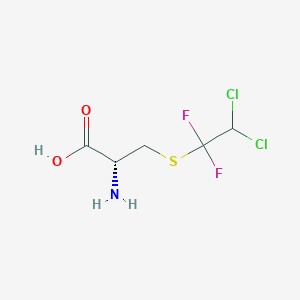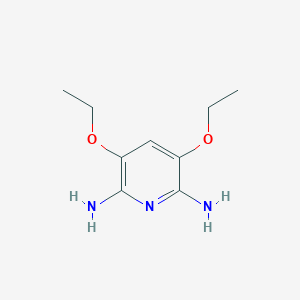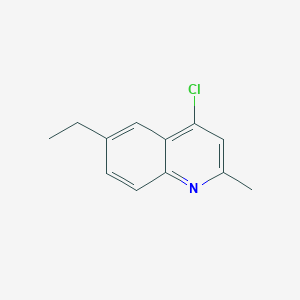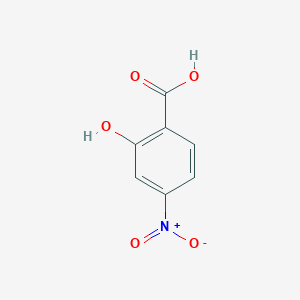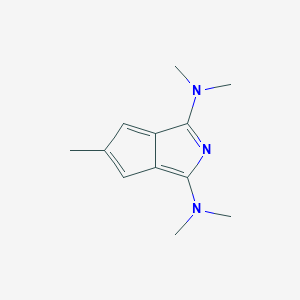
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom in its ring structure. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学研究应用
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- has potential applications in scientific research. It has been studied as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been used as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
作用机制
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is not fully understood. However, studies have suggested that it may act as a ligand for metal ions such as copper and zinc. This compound can form stable complexes with copper and zinc ions, leading to changes in their fluorescence properties. Additionally, it has been suggested that 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- may have potential as a photosensitizer due to its ability to generate singlet oxygen upon irradiation with light.
生化和生理效应
The biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- have not been extensively studied. However, studies have suggested that this compound may have potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, it has been studied for its potential use in photodynamic therapy for cancer treatment.
实验室实验的优点和局限性
One of the advantages of using 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. Additionally, its potential use as a photosensitizer in photodynamic therapy makes it a promising compound for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be further studied.
未来方向
There are several future directions for research on 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl-. One area of research could be the further study of its mechanism of action, particularly its interactions with metal ions in biological systems. Additionally, further studies could be conducted to assess its potential as a photosensitizer in photodynamic therapy for cancer treatment. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safe use in scientific research. Finally, the synthesis of new derivatives of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- could be explored to develop compounds with enhanced biological activities.
Conclusion
In conclusion, 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. This compound has potential as a fluorescent probe for the detection of metal ions, as well as a photosensitizer in photodynamic therapy for cancer treatment. However, its potential toxicity needs to be further studied to ensure its safe use in scientific research. Future research could focus on the further study of its mechanism of action, its potential as a photosensitizer, and the synthesis of new derivatives with enhanced biological activities.
合成方法
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- can be synthesized using various methods. One of the commonly used methods is the reaction of 5-methyl-2-pyridone with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of 2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- in good yields.
属性
CAS 编号 |
113035-24-8 |
|---|---|
产品名称 |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
分子式 |
C12H17N3 |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-N,1-N,3-N,3-N,5-pentamethylcyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C12H17N3/c1-8-6-9-10(7-8)12(15(4)5)13-11(9)14(2)3/h6-7H,1-5H3 |
InChI 键 |
XMFUWMDSGNYFFY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
规范 SMILES |
CC1=CC2=C(N=C(C2=C1)N(C)C)N(C)C |
其他 CAS 编号 |
113035-24-8 |
同义词 |
2-Azapentalene, 1,3-bis(dimethylamino)-5-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



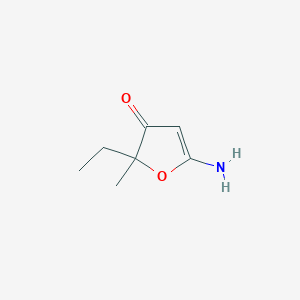
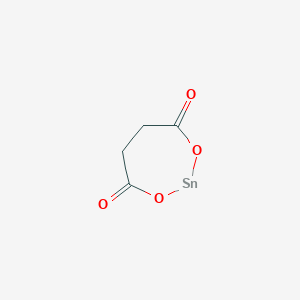
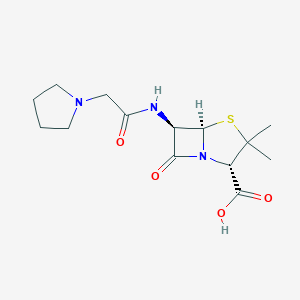
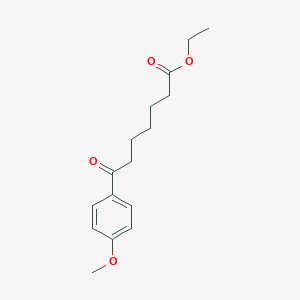
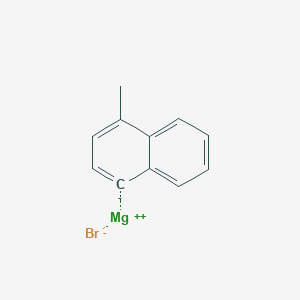
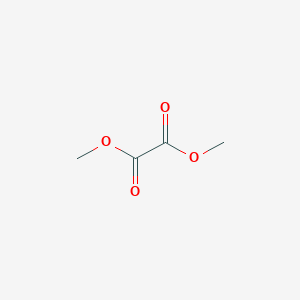
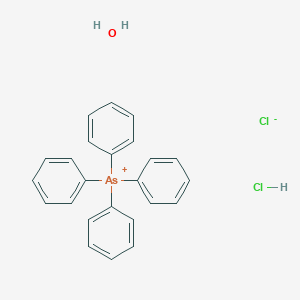
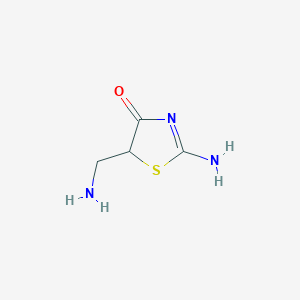
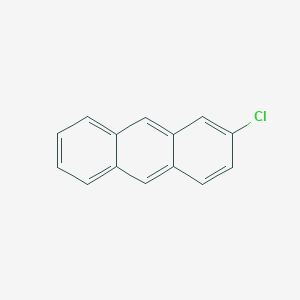
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
